L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine

Catalog No.
S14998521
CAS No.
81156-22-1
M.F
C27H37N5O8
M. Wt
559.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine

CAS Number

81156-22-1

Product Name

L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C27H37N5O8

Molecular Weight

559.6 g/mol

InChI

InChI=1S/C27H37N5O8/c28-12-2-1-3-21(25(37)31-22(27(39)40)14-17-6-10-19(35)11-7-17)30-26(38)23(15-33)32-24(36)20(29)13-16-4-8-18(34)9-5-16/h4-11,20-23,33-35H,1-3,12-15,28-29H2,(H,30,38)(H,31,37)(H,32,36)(H,39,40)/t20-,21-,22-,23-/m0/s1

InChI Key

QOEPIMFTBPWZDZ-MLCQCVOFSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O

  • Oxidation: The hydroxyl group of tyrosine can be oxidized to form quinones, which can further react with nucleophiles, potentially leading to cross-linking in proteins.
  • Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol.
  • Substitution: The amino groups in lysine can engage in substitution reactions with electrophiles, allowing for modifications that can alter the peptide's properties.

Common reagents for these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and alkyl halides for substitution reactions .

The biological activity of L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine is largely attributed to its ability to interact with various receptors and enzymes. Tyrosine residues within the peptide can undergo phosphorylation by kinases, influencing signaling pathways involved in cell growth, differentiation, and metabolism. Additionally, peptides containing serine and lysine are often involved in cellular processes such as enzyme regulation and protein-protein interactions. Research has indicated that peptides like L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine may exhibit antioxidant properties due to the presence of tyrosine, which can scavenge free radicals .

The synthesis of L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes:

  • Resin Loading: The first amino acid (L-tyrosine) is attached to the resin.
  • Deprotection: Protective groups on the amino acids are removed to allow the next amino acid to attach.
  • Coupling: Each subsequent amino acid (serine, lysine, and another tyrosine) is activated and coupled in turn.
  • Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin and purified.

L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine has several applications across various fields:

  • Pharmaceuticals: Investigated for potential therapeutic uses due to its bioactive properties.
  • Biotechnology: Used as a model compound in studies related to peptide synthesis and modifications.
  • Nutraceuticals: Explored for its role in nutrition and health supplements due to its amino acid composition.
  • Material Science: Employed in developing peptide-based materials with specific functional properties .

Studies on L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine have focused on its interactions with enzymes and receptors. For example:

  • It can bind to specific kinases, leading to phosphorylation events that modulate cellular signaling pathways.
  • The presence of multiple tyrosines may enhance its ability to interact with reactive oxygen species, suggesting potential antioxidant roles.

Research indicates that understanding these interactions could lead to insights into disease mechanisms and therapeutic strategies .

Several compounds share structural similarities with L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine. Here are a few notable examples:

Compound NameStructureUnique Features
L-Threonyl-L-phenylalanylyl-seryl-L-lysineContains threonine instead of tyrosineDifferent amino acid composition affecting activity
L-Seryl-L-threonyl-L-threonyl-L-threonineAll threoninesFocused on threonines may alter solubility
L-Alanylyl-L-threoninlyl-seryl-L-threonineContains alanine instead of tyrosineMay exhibit different biological activities

Uniqueness

L-Tyrosyl-L-seryl-L-lysyl-L-tyrosine is unique due to its specific sequence featuring two tyrosines that allow for phosphorylation. This characteristic makes it particularly interesting for studying signaling pathways and developing therapeutic applications .

XLogP3

-4.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

9

Exact Mass

559.26421316 g/mol

Monoisotopic Mass

559.26421316 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-11-2024

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